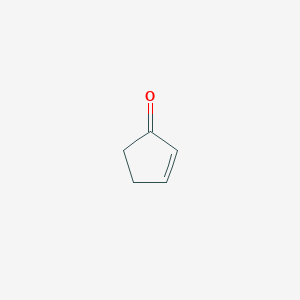

2-Cyclopenten-1-one

Descripción general

Descripción

2-Cyclopenten-1-one (C₅H₆O, molecular weight 82.10) is a cyclic ketone characterized by an α,β-unsaturated carbonyl group, which confers unique reactivity and biological activity. Its IUPAC name is cyclopenten-3-one, and it is registered under CAS 930-30-3 . The compound has a boiling point of 409.2 K and exhibits significant vapor pressure variability depending on temperature and pressure conditions . Structurally, the conjugated double bond adjacent to the carbonyl group enables nucleophilic additions and redox reactions, making it a versatile intermediate in organic synthesis and pharmaceutical applications .

Key biological roles include:

- Induction of Heat Shock Protein 70 (HSP70): this compound activates heat shock transcription factor 1 (HSF1) in a cycloheximide-sensitive manner, triggering HSP70 synthesis. This mechanism is critical for its antiviral activity, as HSP70 competes with viral proteins for translation machinery .

- NF-κB Inhibition: It reduces inflammation and vascular restenosis by inhibiting NF-κB signaling, albeit requiring higher concentrations than prostaglandin analogs like 15d-PGJ₂ .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Cyclopenten-1-one can be synthesized through several methods:

Elimination of α-bromo-cyclopentanone: This method involves the elimination of α-bromo-cyclopentanone using lithium carbonate.

Claisen condensation-decarboxylation-isomerization cascades: This method uses unsaturated diesters to produce this compound.

Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols to form this compound.

Nazarov cyclization reaction: This method uses divinyl ketones to produce this compound.

Saegusa–Ito oxidation: This method involves the oxidation of cyclopentanones to form this compound.

Ring-closing metathesis: This method uses the corresponding dienes to produce this compound.

Oxidation of cyclic allylic alcohols: This method involves the oxidation of cyclic allylic alcohols to form this compound.

Pauson–Khand reaction: This method uses alkenes, alkynes, and carbon monoxide to produce this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials, cost, and desired yield.

Análisis De Reacciones Químicas

Conjugate Additions

2-Cyclopenten-1-one undergoes nucleophilic conjugate additions due to its polarized α,β-unsaturated ketone structure:

-

Organocopper Reagents : Gilman reagents (lithium dialkylcuprates) selectively add to the β-position. For example, higher-order cyanocuprates react with substituted enones to yield functionalized cyclopentane derivatives .

-

Michael Additions : Silyl enol ethers and siloxanes participate in Michael reactions with this compound under Lewis acid catalysis, forming 1,4-adducts .

Example Reaction :

textThis compound + R2CuLi → 3-Substituted cyclopentanone derivatives

Diels-Alder Cycloadditions

As a dienophile, this compound reacts with dienes to form bicyclic or polycyclic systems. The reaction is stereospecific and thermally reversible:

-

Danishefsky Diene : Reacts with this compound to generate fused tricyclic systems, pivotal in coriolin synthesis .

-

Catalytic Asymmetric Variants : Chiral iridium or rhodium catalysts enable enantioselective Diels-Alder reactions, producing bicyclic cyclopentenones with >90% ee .

Key Data :

| Diene Type | Product Structure | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Danishefsky | Tricyclic ketone | 78 | endo >95% | |

| Cyclopentadiene | Bicyclo[3.2.1]octenone | 65 | exo dominant |

Aldol Condensation

This compound derivatives are synthesized via aldol condensation between benzil and ketones with α-hydrogen atoms. Sodium hydroxide in methanol facilitates this reaction, yielding 35–85% :

Reaction Conditions :

textBenzil + R1R2CO → this compound derivatives (R = Br, CH3, etc.)

Representative Yields :

| Substituent (R) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Br | 3.0 | 85 |

| CH3 | 6.0 | 45 |

This method is scalable and avoids harsh conditions, though yields vary with steric bulk .

Ring-Closing Metathesis (RCM)

RCM of dienes using Grubbs catalysts provides direct access to 2-cyclopentenones. The reaction tolerates diverse substituents, including alkyl and aryl groups :

textDiene → this compound (via Ru-catalyzed RCM)

Advantages :

Phosphoniosilylation

This compound reacts with phosphoniosilanes to form β-phosphorylated cyclopentanones, useful in Horner-Wadsworth-Emmons olefinations :

textThis compound + Ph2P(SiMe3)2 → β-Phosphorylated adduct

Oxidation and Reduction

-

Saegusa–Ito Oxidation : Converts cyclopentanones to 2-cyclopentenones using Pd(II) catalysts .

-

Luche Reduction : Selective 1,2-reduction of the carbonyl group with NaBH4/CeCl3 yields cyclopentenol .

Pauson-Khand Reaction

In the presence of CO and transition metals (e.g., Co, Rh), this compound participates in [2+2+1] cycloadditions with alkenes and alkynes, forming bicyclic cyclopentenones .

Catalytic Efficiency :

| Catalyst | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| Rh(I) | Enyne | 82 | 94 |

| Co2(CO)8 | Diene | 75 | N/A |

Baylis-Hillman Reaction

Iminium catalysis enables the Morita-Baylis-Hillman reaction with this compound, producing allylic alcohols in >90% yield :

textThis compound + Acrylate → Allylic alcohol (DABCO-catalyzed)

Thermal and Acid-Catalyzed Rearrangements

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

2-Cyclopenten-1-one has been studied for its anti-inflammatory properties. Research indicates that it can reduce restenosis, a condition characterized by the re-narrowing of blood vessels after angioplasty. In a study using a rat model, both this compound and prostaglandin J2 were shown to inhibit neointimal formation and prevent vascular negative remodeling. This effect was correlated with the inhibition of nuclear factor-kappaB (NF-kappaB) activation and intercellular adhesion molecule-1 (ICAM-1) expression in injured carotid arteries .

Case Study: Prostaglandin Analogues

A study demonstrated that cyclopentenone prostaglandins, including this compound, exhibit therapeutic relevance in preventing human restenosis, suggesting potential applications in cardiovascular therapies .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as an electrophile in various organic reactions. It is utilized in:

- Conjugate Addition Reactions : It reacts with organocopper nucleophiles to form new carbon-carbon bonds.

- Michael Reactions : The compound participates in Michael additions with silyl enol ethers and siloxanes.

- Diels-Alder Cycloadditions : It acts as a diene component in Diels-Alder reactions, which are fundamental for synthesizing cyclic compounds .

Data Table: Summary of Organic Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Conjugate Addition | Reaction with organocopper nucleophiles | Various substituted cyclopentene derivatives |

| Michael Reaction | Addition to silyl enol ethers | Michael adducts |

| Diels-Alder | Cycloaddition with dienophiles | Cyclic compounds |

Materials Science

Polymer Chemistry

this compound has been investigated for its role in polymer synthesis. Its unique structure allows it to be incorporated into polymer backbones, potentially enhancing the properties of the resulting materials.

Case Study: Hydrogel Development

Research has explored the use of this compound in developing hydrogels for controlled drug release systems. The incorporation of this compound can modify the physical properties of hydrogels, making them suitable for biomedical applications such as sustained protein delivery .

Environmental Applications

Biomass Conversion

In environmental chemistry, this compound has been identified as a significant product during the pyrolysis of biomass, such as sweet orange peels. This highlights its potential as a bio-based platform chemical that can be utilized in sustainable chemical processes .

Mecanismo De Acción

The mechanism of action of 2-cyclopenten-1-one involves its electrophilic nature, which allows it to participate in various addition reactions. The compound can react with nucleophiles, dienes, and other reactive species to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cyclopentanone and Cyclopentene

Structural and Functional Differences

| Property | 2-Cyclopenten-1-one | Cyclopentanone | Cyclopentene |

|---|---|---|---|

| Functional Groups | α,β-unsaturated carbonyl | Saturated carbonyl | Double bond (no carbonyl) |

| Molecular Formula | C₅H₆O | C₅H₈O | C₅H₈ |

| Key Reactivity | Electrophilic conjugation | Nucleophilic addition | Diels-Alder reactions |

Substituted Cyclopentenones

2-Hydroxy-3-methyl-2-cyclopenten-1-one

- Structure: A hydroxyl and methyl substituent at C2 and C3, respectively (C₆H₈O₂).

- Physicochemical Properties: Increased polarity compared to this compound, affecting solubility and volatility .

3-Methyl-2-cyclopenten-1-one

- Structure: Methyl group at C3 (C₆H₈O).

- Applications: Identified in guava wood vinegar, it contributes to fungicidal activity against Colletotrichum coccodes .

- Chromatographic Behavior: Shorter retention time (2.12 min in GC-MS) compared to this compound (2.39 min), reflecting higher volatility .

Prostaglandin Analogs (e.g., 15d-PGJ₂)

| Parameter | This compound | 15d-PGJ₂ |

|---|---|---|

| HSF1 Activation | Moderate potency | High potency |

| Antiviral Efficacy | Effective at 500 μM | Effective at lower doses |

| NF-κB Inhibition | IC₅₀ ~100 μM | IC₅₀ ~1 μM |

While both compounds share the α,β-unsaturated carbonyl motif, 15d-PGJ₂’s extended alkyl chain and hydroxyl groups enhance its binding affinity to cellular targets .

Physicochemical Properties

| Compound | Boiling Point (K) | Vapor Pressure (bar, 313 K) | LogP |

|---|---|---|---|

| This compound | 409.2 | 0.016 | 0.85 |

| Cyclopentanone | 431.0 | 0.008 | 0.80 |

| 2-Hydroxy-3-methyl derivative | N/A | N/A | -0.34 (est) |

The α,β-unsaturated carbonyl group lowers the boiling point of this compound compared to cyclopentanone due to reduced molecular symmetry .

Actividad Biológica

2-Cyclopenten-1-one is a cyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and cytotoxic effects, supported by research findings and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring with a carbonyl group, making it a member of the cyclopentenone family. Its structural formula is represented as follows:

This compound can undergo various chemical reactions due to its reactive carbonyl group, which contributes to its biological activities.

Antioxidant Activity

Research has indicated that this compound derivatives exhibit significant antioxidant properties. For instance, a study highlighted the radical scavenging activities of cyclopentenone derivatives, showing effective inhibition of ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid)) radicals with varying EC50 values. Notably, one derivative demonstrated an EC50 value of 8.19 ± 0.15 μM, indicating strong antioxidant potential .

Table 1: Antioxidant Activity of Cyclopentenone Derivatives

| Compound | EC50 (μM) |

|---|---|

| This compound | 8.19 ± 0.15 |

| Derivative A | 16.09 ± 0.01 |

| Triadimefon | Reference |

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. In a comparative study, certain derivatives exhibited antifungal activity against Fusarium graminearum with minimal inhibitory concentration (MIC) values ranging from 107.14 μM to 215.52 μM . These findings suggest potential applications in agricultural settings or as natural preservatives.

Cytotoxic Effects

This compound has been identified as having cytotoxic effects against cancer cells. A specific derivative, 4,5-dihydroxy-2-cyclopenten-1-one, was isolated from heat-modified citrus pectin and demonstrated significant cytotoxic activity in various cancer cell lines . The mechanism of action appears to involve the induction of apoptosis-like features in these cells.

Table 2: Cytotoxic Activity of 4,5-Dihydroxy-2-Cyclopenten-1-one

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Radical Scavenging: The ability to neutralize free radicals contributes to its antioxidant properties.

- Cell Cycle Arrest: Cytotoxic effects may involve interference with the cell cycle, leading to apoptosis.

- Enzyme Inhibition: Some derivatives may inhibit enzymes critical for microbial growth or cancer cell proliferation.

Case Studies

Several studies have explored the biological implications of cyclopentenone compounds:

- Antifungal Activity Study: A study isolated multiple cyclopentenone derivatives from Alternaria sp., demonstrating their antifungal properties against various pathogens .

- Toxicity Assessment in Reproductive Biology: Research on mainstream smoke solutions revealed that certain cyclopentenone derivatives affected ciliary beat frequency and smooth muscle contraction in hamster oviducts at low concentrations .

- Cancer Research: The cytotoxic effects of heat-modified citrus pectin containing cyclopentenone derivatives were investigated, revealing their potential as therapeutic agents against cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclopenten-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization of dienols or oxidation of cyclopentene derivatives. For example, Node et al. demonstrated that structural modifications, such as oxygen insertion into the cyclopentenone ring, can enhance reactivity and yield . Key parameters include temperature control (80–120°C), solvent polarity (e.g., THF or DCM), and catalyst selection (e.g., acidic or enzymatic conditions). Purity assessment should combine GC-MS for volatile impurities and HPLC for non-volatile byproducts, referencing retention indices from NIST Chemistry WebBook .

Q. How can researchers validate the identity and purity of this compound derivatives using spectroscopic methods?

- Methodological Answer : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For example, Worton et al. used HRMS at 28–52 ppm mass accuracy to distinguish structural isomers like 3,4-dimethyl-2-cyclopenten-1-one (CAS 30434-64-1) and 2-hydroxy-3-methyl derivatives (CAS 80-71-7) . Cross-reference spectral data with NIST databases and ensure ≥95% purity via integration of chromatographic peaks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow TCI America’s safety guidelines: use fume hoods for volatile handling, wear nitrile gloves, and store at 2–8°C under inert gas. Emergency procedures include neutralization of spills with sodium bicarbonate and immediate rinsing of exposed skin with water for 15 minutes .

Advanced Research Questions

Q. How do substituents on the this compound ring influence its reactivity in Diels-Alder reactions?

- Methodological Answer : Substituents like methyl or ethoxy groups (e.g., 3-ethoxy-2-cyclopentenone, CAS 22627-70-9) alter electron density and steric effects. Node et al. showed that oxygenated derivatives enhance electrophilicity, accelerating cycloaddition kinetics . Use DFT calculations (e.g., Gaussian 16) to model transition states and compare experimental vs. theoretical rate constants. Validate with LC-MS monitoring of adduct formation .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from isomerism or solvent effects. For example, 2-(dimethylamino)-3-hexyl-2-cyclopenten-1-one (CAS 89450-51-1) may exhibit tautomerism in polar solvents. Replicate experiments under standardized conditions (e.g., DMSO-d6 for NMR) and cross-validate with computational predictions (e.g., ACD/Labs or ChemDraw). Publish raw spectral data in supplementary materials to enable peer verification .

Q. How can researchers design enantioselective syntheses of chiral this compound derivatives?

- Methodological Answer : Employ asymmetric catalysis, such as Jacobsen’s thiourea catalysts or chiral oxazaborolidines. For instance, 2-methyl-3-(2-methylpropoxy)-2-cyclopenten-1-one (CAS 22117-97-1) was synthesized using enantiopure ligands to achieve >90% ee. Optimize by screening solvent polarity (e.g., hexane/EtOAc mixtures) and reaction time. Confirm enantiomeric excess via chiral HPLC (e.g., Daicel columns) .

Q. What computational methods are effective for predicting the physicochemical properties of novel this compound analogs?

- Methodological Answer : Use QSPR models (e.g., COSMO-RS) to predict logP, solubility, and boiling points. For example, molecular dynamics simulations (AMBER or GROMACS) can model interactions with biological targets. Validate predictions against experimental data from analogs like 4-hydroxy-3-methyl-2-cyclopenten-1-one (CAS 10288-24-1) .

Q. Data Analysis & Reporting Guidelines

Q. What gaps exist in understanding the environmental fate of this compound derivatives?

- Methodological Answer : Conduct biodegradation assays (OECD 301F) and photolysis studies (UV-Vis monitoring). For example, no data exist on the aquatic toxicity of 3-ethoxy-2-cyclopentenone (CAS 22627-70-9). Use LC-QTOF to identify degradation products and Ecotox models to predict bioaccumulation .

Q. How can machine learning accelerate the discovery of bioactive this compound analogs?

- Methodological Answer : Train models on PubChem datasets to predict antimicrobial or anti-inflammatory activity. For instance, derivatives like 2-(2-butenyl)-3-methyl-2-cyclopenten-1-one (CAS 17190-71-5) show untapped potential. Validate predictions with high-throughput screening (e.g., 96-well plate assays) .

Propiedades

IUPAC Name |

cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKFMUIJRXWWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Record name | cyclopentenone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyclopentenone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870802 | |

| Record name | Cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Cyclopenten-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-30-3, 28982-58-3 | |

| Record name | 2-Cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028982583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopentenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOPENTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0U2IGF9CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.